molecular formula C31H19Cl B15327672 2-Chloro-5-phenyl-9,9'-spirobi[fluorene]

2-Chloro-5-phenyl-9,9'-spirobi[fluorene]

Cat. No.: B15327672
M. Wt: 426.9 g/mol
InChI Key: OUFINDSIMWZYEV-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C₃₁H₁₉Cl. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a phenyl group attached to the fluorene core. This compound is primarily used in research and development within the fields of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] typically involves the following steps:

Industrial Production Methods

While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar steps but optimized for larger-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-Chloro-5-phenyl-9,9’-spirobi[fluorene] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of the chlorine atom and phenyl group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The spiro linkage provides structural stability and rigidity, which is beneficial for maintaining the integrity of the material in various applications .

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobi[fluorene]: Lacks the chlorine and phenyl substituents, resulting in different electronic properties.

    2-Bromo-5-phenyl-9,9’-spirobi[fluorene]: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-Chloro-9,9’-spirobi[fluorene]: Lacks the phenyl group, affecting its electronic and optical properties.

Uniqueness

2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is unique due to the combination of the chlorine atom and phenyl group, which together enhance its electronic properties and make it particularly suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C31H19Cl

Molecular Weight

426.9 g/mol

IUPAC Name

2'-chloro-5'-phenyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Cl/c32-21-17-18-25-29(19-21)31(26-14-6-4-11-23(26)24-12-5-7-15-27(24)31)28-16-8-13-22(30(25)28)20-9-2-1-3-10-20/h1-19H

InChI Key

OUFINDSIMWZYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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